1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.: 874299-06-6
Cat. No.: VC8031961
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874299-06-6 |
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Molecular Formula | C16H25BN2O3 |
Molecular Weight | 304.2 g/mol |
IUPAC Name | 1-propan-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Standard InChI | InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-8-12(10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20) |
Standard InChI Key | OSGYNZKJNQWJPI-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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Urea moiety: The group provides hydrogen-bond donor/acceptor sites, critical for molecular recognition in biological systems.
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Isopropyl substituent: The branched alkyl chain at the N1 position enhances lipophilicity, influencing solubility and membrane permeability.
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Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions while offering improved stability compared to free boronic acids .
Key Physicochemical Parameters
Property | Value |
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Molecular Weight | 304.20 g/mol |
LogP (Predicted) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 75.9 Ų |
The boronic ester group confers pH-dependent solubility, with enhanced stability in anhydrous organic solvents () compared to aqueous environments .
Synthesis and Characterization
Synthetic Strategies
Two primary routes dominate the synthesis of this compound:
Route 1: Sequential Borylation-Urea Formation
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Phenylboronic ester synthesis: Palladium-catalyzed Miyaura borylation of 3-bromophenyl precursors using bis(pinacolato)diboron ().
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Urea coupling: Reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with isopropyl isocyanate.
Route 2: Urea Formation Followed by Borylation
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Urea synthesis: Condensation of 3-bromoaniline with isopropyl isocyanate.
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Late-stage borylation: Direct functionalization of the aryl bromide via Miyaura reaction.
Representative Reaction Conditions
Optimized conditions for the Miyaura borylation step typically employ:
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Palladium catalysts: (0.1 eq)
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Base: Potassium acetate (3 eq)
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Solvent: Anhydrous DMF or 1,4-dioxane
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Temperature: 80-130°C
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables efficient arylation reactions. Comparative studies show:
Key advantages over free boronic acids:
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Enhanced stability toward protodeborylation
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Reduced homo-coupling side reactions
Functional Group Interconversion
The urea moiety participates in diverse transformations:
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Reduction: reduces urea to
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Hydrolysis: Acidic conditions cleave urea to amine and isocyanate
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Complexation: Boronic ester forms stable complexes with diols ()
Property | Improvement vs Parent Structure |
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Metabolic Stability | |
Membrane Permeability | |
Plasma Protein Binding |
Challenges and Future Directions
Stability Considerations
The boronic ester undergoes hydrolysis under physiological conditions (: 2-8 hrs in PBS pH 7.4), necessitating prodrug strategies for therapeutic applications.
Synthetic Limitations
Current challenges include:
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Moderate yields in large-scale borylation (typically 65-75%)
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Pd residue contamination in pharmaceutical-grade material
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Limited regioselectivity in polyhalogenated substrates
Emerging solutions involve:
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Continuous flow reactors for improved mass transfer
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Heterogeneous Pd catalysts () for easier separation
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Photoredox-mediated borylation for enhanced selectivity
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